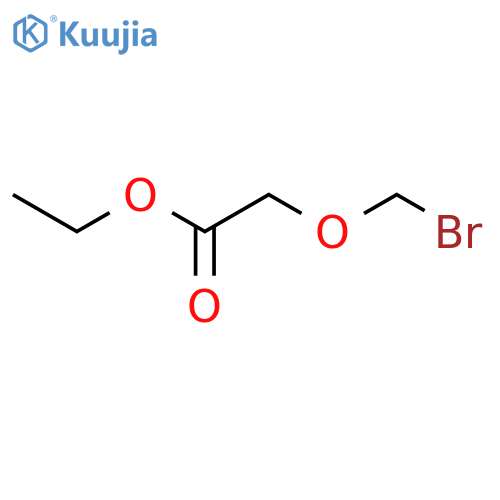

Cas no 477237-92-6 (Acetic acid, bromomethoxy-, ethyl ester)

Acetic acid, bromomethoxy-, ethyl ester 化学的及び物理的性質

名前と識別子

-

- Acetic acid, bromomethoxy-, ethyl ester

- Acetic acid, 2-bromo-2-methoxy-, ethyl ester

- 477237-92-6

- Ethyl 2-bromo-2-methoxyacetate

-

- インチ: InChI=1S/C5H9BrO3/c1-3-9-5(7)4(6)8-2/h4H,3H2,1-2H3

- InChIKey: APCUBDDQHWZUHL-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 195.97351Da

- どういたいしつりょう: 195.97351Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 94.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 35.5Ų

Acetic acid, bromomethoxy-, ethyl ester 関連文献

-

Alastair J. Florence CrystEngComm, 2013,15, 2174-2174

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

関連分類

- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acid derivatives

- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Alpha-halocarboxylic acids and derivatives Alpha-halocarboxylic acid derivatives

Acetic acid, bromomethoxy-, ethyl esterに関する追加情報

Acetic acid, bromomethoxy-, ethyl ester (CAS No. 477237-92-6): A Comprehensive Overview in Modern Chemical Biology

Acetic acid, bromomethoxy-, ethyl ester (CAS No. 477237-92-6) is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by its acetic acid backbone modified with a bromomethoxy group and an ethyl ester moiety, exhibits promising applications in synthetic chemistry, drug development, and biomolecular research. The intricate interplay of functional groups in this molecule makes it a versatile tool for researchers exploring novel biochemical pathways and therapeutic interventions.

The chemical structure of Acetic acid, bromomethoxy-, ethyl ester can be described as a derivative of acetic acid where the hydroxyl group is replaced by a bromomethoxy group and the carboxylic acid is esterified with an ethyl group. This modification imparts distinct reactivity and solubility characteristics, making it particularly useful in various biochemical assays and synthetic protocols. The presence of both bromine and methoxy substituents allows for further functionalization, enabling the creation of more complex derivatives tailored for specific biological targets.

In recent years, the compound has been extensively studied for its potential role in the synthesis of bioactive molecules. Researchers have leveraged its reactive sites to develop novel intermediates for pharmaceuticals, agrochemicals, and specialty chemicals. The bromomethoxy group, in particular, serves as a valuable handle for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, facilitating the construction of carbon-carbon and carbon-nitrogen bonds essential for drug discovery.

The ethyl ester moiety enhances the solubility of the compound in polar organic solvents, making it an ideal candidate for applications in solution-phase synthesis and high-throughput screening assays. This solubility profile is crucial for optimizing reaction conditions in pharmaceutical manufacturing processes, where compatibility with various solvent systems is paramount.

One of the most compelling aspects of Acetic acid, bromomethoxy-, ethyl ester is its utility in the development of enzyme inhibitors and modulators. The bromomethoxy group can be selectively modified to introduce hydrogen bond donors or acceptors, fine-tuning the binding affinity to biological targets. This flexibility has enabled researchers to design molecules with high specificity for enzymes involved in metabolic pathways relevant to diseases such as cancer, inflammation, and neurodegeneration.

Recent studies have highlighted the compound's role in probing protein-protein interactions. By incorporating photolabile or fluorophoric tags at strategic positions within its structure, researchers have been able to visualize and manipulate protein dynamics in living cells. These advancements have provided new insights into cellular signaling networks and have paved the way for developing targeted therapies.

The synthesis of Acetic acid, bromomethoxy-, ethyl ester involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, including flow chemistry and microwave-assisted reactions, have been employed to improve yield and purity. These techniques not only enhance efficiency but also minimize waste generation, aligning with the principles of green chemistry.

In conclusion, Acetic acid, bromomethoxy-, ethyl ester (CAS No. 477237-92-6) represents a cornerstone compound in modern chemical biology. Its unique structural features and reactivity make it an invaluable tool for drug discovery, biomolecular engineering, and synthetic chemistry. As research continues to uncover new applications for this compound, its significance in advancing biomedical science is poised to grow even further.

477237-92-6 (Acetic acid, bromomethoxy-, ethyl ester) 関連製品

- 1562648-49-0(3-methyl-4-phenylbut-3-enal)

- 24247-53-8(2-bromobut-2-enal)

- 1160263-53-5(8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride)

- 1805475-72-2(Methyl 3-cyano-6-difluoromethoxy-2-(difluoromethyl)benzoate)

- 206054-37-7(2-Chloro-N-(2-nitrophenyl)propanamide)

- 2034503-53-0(5-fluoro-2-methoxy-N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide)

- 2172545-87-6(2-{1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}acetic acid)

- 1433280-60-4(Methyl 4-amino-3-chloro-5-(trifluoromethoxy)benzoate)

- 28598-82-5(Octane, 1-bromo-8-chloro-)

- 1804843-74-0(6-Iodo-2-nitro-3-(trifluoromethoxy)pyridine-4-sulfonamide)